Cas no 284686-15-3 (2-Amino Nevirapine)

2-Amino Nevirapine 化学的及び物理的性質
名前と識別子
-
- 2-Amino Nevirapine
- 2-AMINO NEVIRAPINE,YELLOW SOLID
- 2-amino-11-cyclopropyl-4-methyl-5H-dipyrido[2,3-b:2',3'-f][1,4]diazepin-6-one
- 2-AminoNevirapine-d3
- J-017100
- 2-Amino-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one;
- SCHEMBL8887408
- 5-amino-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
- DTXSID40445491
- 2-Amino-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
- 2-Amino-11-cyclopropyl-5
- 284686-15-3
-
- インチ: InChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21)
- InChIKey: YIQLXAMOFWQAIM-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N
計算された属性
- せいみつぶんしりょう: 281.12800
- どういたいしつりょう: 281.12766012g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 426
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- PSA: 90.58000
- LogP: 2.40290
2-Amino Nevirapine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A618440-25mg |
2-Amino Nevirapine |
284686-15-3 | 25mg |
$ 1303.00 | 2023-04-19 | ||
TRC | A618440-5 mg |
2-Amino Nevirapine |
284686-15-3 | 5mg |
$ 250.00 | 2022-01-13 | ||
TRC | A618440-2.5 mg |
2-Amino Nevirapine |
284686-15-3 | 2.5 mg |
$ 135.00 | 2022-01-13 | ||
TRC | A618440-5mg |
2-Amino Nevirapine |
284686-15-3 | 5mg |
$ 305.00 | 2023-04-19 | ||
TRC | A618440-25 mg |
2-Amino Nevirapine |
284686-15-3 | 25mg |
$ 1070.00 | 2022-01-13 | ||
TRC | A618440-2.5mg |
2-Amino Nevirapine |
284686-15-3 | 2.5mg |
$ 167.00 | 2023-04-19 | ||
A2B Chem LLC | AF62883-2.5mg |
2-AMino Nevirapine |
284686-15-3 | 2.5mg |
$1125.00 | 2024-04-20 | ||
TRC | A618440-1mg |
2-Amino Nevirapine |
284686-15-3 | 1mg |
$ 121.00 | 2023-04-19 | ||
TRC | A618440-10 mg |
2-Amino Nevirapine |
284686-15-3 | 10mg |
$ 470.00 | 2022-01-13 | ||
TRC | A618440-10mg |
2-Amino Nevirapine |
284686-15-3 | 10mg |
$ 584.00 | 2023-04-19 |
2-Amino Nevirapine 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
2-Amino Nevirapineに関する追加情報
Introduction to 2-Amino Nevirapine (CAS No: 284686-15-3)
2-Amino Nevirapine, with the chemical identifier CAS No: 284686-15-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its structural and functional properties, which make it a promising candidate for further research and development in medicinal chemistry. The synthesis and potential applications of 2-Amino Nevirapine are deeply rooted in the broader context of antiviral and anti-inflammatory drug discovery, reflecting the ongoing efforts to combat challenging diseases.
The molecular structure of 2-Amino Nevirapine is characterized by a unique arrangement of atoms that contributes to its pharmacological activity. Specifically, the presence of an amino group at a strategic position within the molecule enhances its binding affinity to target enzymes and receptors. This feature is particularly relevant in the context of HIV protease inhibition, where precise molecular interactions are crucial for therapeutic efficacy. The compound’s design aligns with the principles of rational drug design, leveraging structural insights from known antiviral agents to improve pharmacokinetic profiles and reduce side effects.
Recent studies have highlighted the potential of 2-Amino Nevirapine as a lead compound for developing novel treatments against viral infections. Researchers have been exploring its mechanism of action, focusing on how it interacts with viral proteases and other enzymes involved in replication. Preliminary in vitro studies suggest that 2-Amino Nevirapine exhibits inhibitory activity against HIV protease, making it a valuable candidate for further investigation. Additionally, its structural analogs have been synthesized to optimize potency and selectivity, demonstrating the versatility of this scaffold in drug development.
The synthesis of 2-Amino Nevirapine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the core framework of the molecule. These techniques not only enhance efficiency but also minimize byproduct formation, ensuring that the final product meets stringent pharmaceutical standards. The synthetic route also emphasizes scalability, which is essential for transitioning from laboratory-scale production to industrial manufacturing.
In the realm of medicinal chemistry, 2-Amino Nevirapine stands out due to its potential to address unmet medical needs. The compound’s dual functionality—both as an inhibitor and a modulator—makes it a versatile tool for therapeutic intervention. For instance, its ability to interfere with viral replication while maintaining host cell integrity could lead to more effective treatments with reduced toxicity. Furthermore, computational modeling and molecular dynamics simulations have been utilized to predict how 2-Amino Nevirapine interacts with biological targets at an atomic level. These simulations provide critical insights into optimizing drug design and improving binding affinity.
The pharmacokinetic properties of 2-Amino Nevirapine are another area of active investigation. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability for clinical use. Positive findings in these areas would reinforce its potential as a viable therapeutic option. For example, favorable solubility characteristics could facilitate formulation into oral or injectable dosages, enhancing patient compliance and treatment accessibility.
As research progresses, 2-Amino Nevirapine is expected to play a pivotal role in shaping future therapeutic strategies against viral diseases. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for translating laboratory discoveries into clinical applications. By integrating cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug discovery platforms, scientists can accelerate the development pipeline for compounds like 2-Amino Nevirapine.
The broader implications of this research extend beyond antiviral applications. The structural features of 2-Amino Nevirapine may inspire new approaches in treating other diseases characterized by enzyme dysregulation or inflammation. For instance, modifications to its core scaffold could yield derivatives with enhanced anti-inflammatory properties or improved efficacy against resistant viral strains. Such adaptability underscores the importance of foundational research in medicinal chemistry.
In conclusion, 2-Amino Nevirapine (CAS No: 284686-15-3) exemplifies the innovative spirit driving modern pharmaceutical science. Its unique chemical properties and promising biological activities position it as a cornerstone compound for future drug development initiatives aimed at addressing global health challenges effectively.
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